molecular formula C17H17ClFN3OS B4134340 N-(3-chloro-4-fluorophenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea

N-(3-chloro-4-fluorophenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea

Cat. No.: B4134340
M. Wt: 365.9 g/mol
InChI Key: XRWHCRKVRHRUER-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea, also known as AG-013736, is a small molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). It was developed as a potential anti-cancer drug due to its ability to inhibit angiogenesis, the process of forming new blood vessels that tumors need to grow and spread.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea works by binding to and inhibiting the activity of VEGFR-2, a protein that is overexpressed in many types of cancer and plays a critical role in tumor angiogenesis. By blocking VEGFR-2, this compound prevents the formation of new blood vessels that tumors need to grow and spread.
Biochemical and Physiological Effects:
In addition to its anti-angiogenic effects, this compound has been shown to have other biochemical and physiological effects. It can inhibit the proliferation and migration of cancer cells, induce cell cycle arrest and apoptosis, and modulate the immune response.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea has several advantages for use in lab experiments. It is a small molecule, making it easy to synthesize and modify for structure-activity relationship studies. It has also been extensively studied in preclinical models, providing a wealth of data on its pharmacokinetics, pharmacodynamics, and toxicity. However, this compound has some limitations, such as its poor solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea. One area of interest is the development of more potent and selective VEGFR-2 inhibitors based on the structure of this compound. Another area is the investigation of this compound in combination with other anti-cancer therapies, such as immune checkpoint inhibitors and PARP inhibitors. Additionally, there is a need for further studies on the pharmacokinetics and toxicity of this compound in humans, as well as its potential for resistance and relapse in cancer patients.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea has been extensively studied for its potential use in cancer therapy. In preclinical studies, it has shown promising results in inhibiting tumor growth and metastasis in various types of cancer, including breast, lung, and colon cancer. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(4-morpholin-4-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3OS/c18-15-11-13(3-6-16(15)19)21-17(24)20-12-1-4-14(5-2-12)22-7-9-23-10-8-22/h1-6,11H,7-10H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWHCRKVRHRUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=S)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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